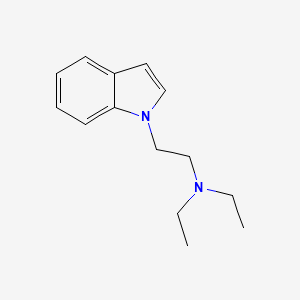

Indole, 1-(2-diethylaminoethyl)-

Description

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history in chemical research. nih.gov Its story begins in 1866 with Adolf von Baeyer's synthesis, and since then, it has been identified as a core component in a vast array of natural products and synthetic molecules of significant biological importance. chemicalbook.com The indole scaffold is present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin, highlighting its fundamental role in biological systems.

The development of numerous synthetic methodologies, most notably the Fischer indole synthesis, has been pivotal in advancing the study of indole derivatives. chemicalbook.com These methods have enabled chemists to access a wide range of substituted indoles, leading to the discovery of their diverse pharmacological activities. The versatility of the indole scaffold has established it as a cornerstone in medicinal chemistry, with indole-containing compounds being investigated and developed for a wide spectrum of therapeutic applications.

The investigation into Indole, 1-(2-diethylaminoethyl)- is rooted in the broader scientific interest in N-substituted indoles. The rationale for focusing on this particular compound stems from the combination of the well-established biological relevance of the indole core and the specific properties imparted by the 1-(2-diethylaminoethyl) substituent. The diethylaminoethyl group is a common functional moiety in medicinal chemistry, often introduced to modulate a compound's physicochemical properties, such as its solubility and basicity. This can, in turn, influence its pharmacokinetic profile and its interaction with biological targets.

While extensive research on the specific biological activities of Indole, 1-(2-diethylaminoethyl)- is not widely documented in publicly available literature, its structural features suggest it is a compound of interest for chemical and pharmacological screening. The presence of a tertiary amine in the side chain allows for the formation of salts, which can improve aqueous solubility and facilitate handling and formulation.

Table 1: Physicochemical Properties of Indole, 1-(2-diethylaminoethyl)-

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2 |

| Molecular Weight | 216.32 g/mol |

| PubChem CID | 51575 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Data sourced from PubChem. nih.gov

Current research on N-substituted indoles is a vibrant and rapidly advancing area. Scientists are exploring new and more efficient catalytic methods for the synthesis of these compounds, including copper-catalyzed and palladium-catalyzed reactions. nih.govdntb.gov.ua These modern synthetic strategies aim to provide access to a wider diversity of N-substituted indole derivatives with greater control over regioselectivity and stereoselectivity.

The primary driver for this research is the vast therapeutic potential of N-substituted indoles. Numerous studies have demonstrated their efficacy as:

Anticancer agents: Certain N-substituted indoles have shown promising antiproliferative activity against various cancer cell lines.

Antimicrobial agents: The indole scaffold is being explored for the development of new antibiotics and antifungal agents.

Antileishmanial agents: Research has identified N-substituted indole derivatives with significant activity against Leishmania donovani. nih.gov

The general trend is to synthesize libraries of novel N-substituted indoles and screen them for a wide range of biological activities, often leading to the identification of lead compounds for further drug development.

Academic investigations into the chemistry of Indole, 1-(2-diethylaminoethyl)- would typically encompass a multi-faceted approach. The primary objectives of such research would likely include:

Synthesis and Optimization: Developing and refining synthetic routes to produce the compound in high yield and purity. This could involve exploring different starting materials and reaction conditions. A common approach for N-alkylation of indoles involves the reaction of the indole anion with a suitable alkyl halide.

Structural Characterization: Thoroughly characterizing the compound using a range of modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its chemical structure.

Chemical Reactivity Studies: Investigating the fundamental chemical reactivity of the molecule, including its behavior in different reaction types and its potential as a building block for the synthesis of more complex molecules.

Exploratory Biological Screening: Conducting preliminary in vitro assays to screen for potential biological activities. Based on the known pharmacology of related indole derivatives, this could include screening for anticancer, antimicrobial, or neuro-active properties. The presence of the diethylaminoethyl side chain, a feature found in some antihistamines and local anesthetics, might also prompt investigation into these areas.

The overarching goal of such academic inquiry is to expand the fundamental understanding of this specific N-substituted indole and to uncover any potential applications it may have in materials science or medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

72395-46-1 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

N,N-diethyl-2-indol-1-ylethanamine |

InChI |

InChI=1S/C14H20N2/c1-3-15(4-2)11-12-16-10-9-13-7-5-6-8-14(13)16/h5-10H,3-4,11-12H2,1-2H3 |

InChI Key |

WIQQTANXCCVPOY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Diethylaminoethyl Indole and Its Derivatives

Established Synthetic Routes to N-Alkylated Indoles Relevant to 1-(2-diethylaminoethyl)indole

Traditional methods for the synthesis of N-alkylated indoles form the foundation for producing compounds like 1-(2-diethylaminoethyl)indole. These routes typically involve either the direct alkylation of a pre-formed indole (B1671886) nucleus or the construction of the indole ring from acyclic precursors already bearing the desired N-substituent.

The most direct approach to synthesizing 1-(2-diethylaminoethyl)indole is the N-alkylation of the indole ring with a suitable 2-diethylaminoethyl halide, such as 2-(diethylamino)ethyl chloride. This reaction is a classical Williamson ether synthesis-type reaction applied to an amine. It typically proceeds via a two-step protocol: deprotonation of the indole nitrogen followed by nucleophilic substitution. google.com

The indole nitrogen (N-H) is weakly acidic and requires a base to form the more nucleophilic indole anion. A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) and potassium hydroxide (B78521) (KOH) to milder bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) under specific conditions. google.comnih.gov Once deprotonated, the resulting anion attacks the electrophilic carbon of the 2-diethylaminoethyl halide, displacing the halide and forming the C-N bond.

A representative reaction scheme is as follows: Indole + Base → Indole Anion Indole Anion + 2-(diethylamino)ethyl chloride → 1-(2-diethylaminoethyl)indole + Chloride salt

The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions, such as C-alkylation. A related synthesis for the 2-methyl analog involves the use of ethylmagnesium iodide to form the indole Grignard reagent, which then reacts with 2-(diethylamino)ethyl chloride. lookchem.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| Indole | 2-(diethylamino)ethyl chloride | Base (e.g., NaH, KOH) in a suitable solvent (e.g., DMF, DMSO) | 1-(2-diethylaminoethyl)indole | google.comnih.gov |

| 2-methyl-1H-indole | 2-(diethylamino)ethyl chloride | ethylmagnesium iodide in diethyl ether | N,N-diethyl-2-methyltryptamine | lookchem.com |

Indirect methods involve the synthesis of the indole nucleus from acyclic precursors that already contain the 2-diethylaminoethyl group. These methods offer the advantage of building complexity and controlling regiochemistry early in the synthetic sequence. Several classic named reactions for indole synthesis can be adapted for this purpose.

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov To synthesize a 1-(2-diethylaminoethyl)indole derivative, one could start with N-(2-diethylaminoethyl)-N-phenylhydrazine. The reaction of this substituted hydrazine (B178648) with an appropriate ketone or aldehyde, followed by heating in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride), would induce cyclization and elimination of ammonia (B1221849) to form the target indole. nih.govnih.gov

Reissert Indole Synthesis: The Reissert synthesis traditionally involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylate. derpharmachemica.com This method could be adapted by starting with an o-nitrophenyl derivative already functionalized with the desired sidechain, which would then undergo reductive cyclization to form the indole ring. nih.gov

Gassman Indole Synthesis: This "one-pot" synthesis produces a 3-thio-substituted indole, which can be subsequently desulfurized. The process involves the reaction of an aniline (B41778) with a ketone bearing an α-thioether group in the presence of an oxidizing agent. By using N-(2-diethylaminoethyl)aniline as the starting material, the resulting indole would bear the desired substituent at the N1 position. orgsyn.org

These classical methods, while robust, often require harsh conditions and can have limitations regarding substrate scope and functional group tolerance.

Advanced and Emerging Synthetic Strategies for 1-(2-diethylaminoethyl)indole Analogues

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing and functionalizing the indole core. These advanced strategies are applicable to the synthesis of a wide array of indole analogues, including those with N-alkyl substituents like the 2-diethylaminoethyl group.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. youtube.com Catalysts based on palladium, copper, iron, and cobalt have been extensively used for both the construction of the indole ring and its subsequent functionalization, including N-alkylation. rsc.orgrsc.orgrsc.org

Palladium-Catalyzed Reactions: The Larock indole synthesis is a powerful palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. youtube.com This methodology allows for the synthesis of highly substituted indoles. N-alkylation can also be achieved using palladium catalysts in N-allylic alkylation reactions.

Copper-Catalyzed N-Alkylation: Copper-catalyzed methods provide a milder alternative for N-alkylation. One efficient approach involves the reductive cross-coupling of indoles with N-tosylhydrazones in the presence of a copper iodide catalyst. rsc.orgrsc.org This method is notable for its use of readily available starting materials.

Iron and Cobalt-Catalyzed Alkylation: In the pursuit of more sustainable chemistry, catalysts based on earth-abundant metals like iron and cobalt have been developed. Iron-catalyzed protocols can achieve regioselective C-H alkylation of indoles with alkenes under mild, additive-free conditions. rsc.org While this typically targets the C3 position, specific strategies can direct the reaction towards N-alkylation, for instance, by starting with an indoline (B122111), performing the N-alkylation, and then oxidizing the ring to the indole. nih.gov Similarly, heterogeneous cobalt catalysts have been used for the C-H alkylation of indoles with alcohols via a borrowing hydrogen methodology. rsc.org

| Catalyst System | Reaction Type | Substrates | Key Features | References |

| Palladium (e.g., Pd(tfa)₂) | Carbonylative Synthesis, Annulation | o-alkynyl-N-alkylanilines, o-haloanilines | High efficiency, broad substrate scope | beilstein-journals.orgyoutube.com |

| Copper (e.g., CuI) | Reductive Cross-Coupling | Indoles, N-Tosylhydrazones | Mild conditions, readily available starting materials | rsc.orgrsc.org |

| Iron (e.g., Fe(0) center) | C-H/N-H Alkylation | Indoles/Indolines, Alkenes/Alcohols | Sustainable metal, high regioselectivity, additive-free options | rsc.orgnih.gov |

| Cobalt (heterogeneous) | C-H Alkylation | Indoles, Alcohols | Borrowing hydrogen methodology, reusable catalyst | rsc.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In indole synthesis, this translates to using less hazardous solvents, employing sustainable catalysts, improving energy efficiency, and minimizing waste. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.com It has been successfully applied to various indole syntheses, including multi-component reactions.

Catalyst-Free and Solvent-Free Reactions: Some reactions can be performed under solvent-free conditions, for example, by heating a mixture of an indole and an alcohol with a base like potassium hydroxide, which directly alkylates the C3 position. researchgate.net This avoids the use of hazardous solvents and simplifies purification.

Aqueous Media: Performing reactions in water is a key goal of green chemistry. Chemoselective N-alkylation of indoles has been demonstrated in aqueous microdroplets via a three-component Mannich-type reaction without any catalyst, a stark contrast to bulk-phase reactions which yield C-alkylation products. stanford.edu

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to indole derivatives. Engineered enzymes, such as tryptophan synthase and decarboxylase, can be used in one-pot reactions to produce a variety of tryptamine (B22526) analogs from simple indoles under mild, aqueous conditions. chemistryviews.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful tool for the synthesis of pharmaceuticals and fine chemicals. nih.gov This technology offers several advantages for indole synthesis, including:

Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing risk.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved yields and selectivity.

Scalability: Scaling up production is simpler and more efficient than with batch processes.

Automation: Flow systems can be automated for high-throughput synthesis and optimization.

Continuous flow systems have been successfully implemented for classical indole syntheses like the Fischer and Reissert reactions, as well as for modern catalytic processes, demonstrating the potential to make the production of indole derivatives like 1-(2-diethylaminoethyl)indole more efficient, safer, and cost-effective. nih.gov

The synthesis of 1-(2-diethylaminoethyl)indole and its structural analogs is a field of significant interest, driven by the need to explore new chemical space and develop compounds with tailored properties. Advanced synthetic strategies are employed to introduce diversity, either by modifying the core indole structure, altering the N1-side chain, or by constructing the entire indole scaffold using efficient, modern techniques like multi-component reactions.

**2.3. Synthesis of Novel 1-(2-diethylaminoethyl)indole Structural Variants

The generation of novel structural variants of 1-(2-diethylaminoethyl)indole is achieved through several strategic approaches. These include direct modifications to the indole ring system, variations of the N1-substituent, and the de novo assembly of the indole scaffold using convergent reaction pathways.

A primary strategy for creating structural analogs involves the introduction of various substituents at different positions on the indole's bicyclic core. These modifications can significantly influence the molecule's electronic and steric properties.

Research has shown that substitutions on the indole ring can alter its fundamental characteristics. For instance, the introduction of electron-withdrawing groups like formyl (CHO) or nitro (NO₂) at the 4-position can shift the absorption spectra of the indole chromophore into the visible range. nih.gov Synthetic routes to achieve such modifications often begin with a pre-functionalized indole, such as 4-bromo-L-tryptophan, which is then converted through subsequent reaction steps. nih.gov

A versatile, solution-phase method for producing indole derivatives with multiple points of diversity starts from commercially available 1,5-difluoro-2,4-dinitrobenzene. sigmaaldrich.cn This approach allows for the systematic introduction of various functional groups, leading to a wide array of substituted 1H-indoles. sigmaaldrich.cn Other specific examples include the synthesis of C2-aroyl indoles, which introduce a ketone linkage at the second position of the ring. frontiersin.org Furthermore, compounds such as Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenyl-, dihydrochloride (B599025) demonstrate the feasibility of incorporating multiple modifications simultaneously, in this case, a fluorine atom at the C5-position and a phenyl group at the C3-position. ontosight.ai

Classical methods like the Fischer indole synthesis remain relevant, especially when using substituted phenylhydrazines, which allows for the formation of an indole ring with pre-determined substituents. nih.gov

Table 1: Examples of Synthetic Modifications on the Indole Ring

| Position of Modification | Substituent | General Synthetic Method | Starting Material Example | Citation(s) |

| C4-Position | Formyl (-CHO), Nitro (-NO₂) | Modification of a pre-functionalized indole | 4-Bromo-L-tryptophan | nih.gov |

| C5-Position | Fluoro (-F) | Synthesis from a substituted precursor | Not specified | ontosight.ai |

| C3-Position | Phenyl (-C₆H₅) | Synthesis from a substituted precursor | Not specified | ontosight.ai |

| C2-Position | Aroyl (-C(O)Ar) | Not specified | Not specified | frontiersin.org |

| Multiple | Various | Multi-step synthesis from a highly functionalized benzene (B151609) derivative | 1,5-Difluoro-2,4-dinitrobenzene | sigmaaldrich.cn |

Altering the structure of the 2-diethylaminoethyl group at the N1 position provides another avenue for creating novel derivatives. These modifications can range from simple changes in the alkyl groups on the nitrogen atom to the incorporation of more complex and branched chains.

A significant variation is seen in the compound Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenyl-, dihydrochloride. ontosight.ai In this molecule, the N1 substituent is not a simple diethylaminoethyl group, but a more complex bis(2-(diethylamino)ethyl)amino moiety. This portion of the molecule contains two diethylaminoethyl groups attached to a central nitrogen atom, which is then linked to the indole N1 position, creating a highly basic and sterically demanding side chain. ontosight.ai

The synthesis of such analogs typically involves the N-alkylation of the parent indole (or a substituted indole precursor) with a correspondingly modified halo-alkylamine. The diversity of the final side chain is therefore dependent on the availability or synthesis of the desired alkylating agent. Multi-component reactions also provide a flexible route to side-chain variation, as different amines can often be used as one of the core components, thereby embedding that structure into the final product. nih.govnih.gov

Table 2: Comparison of N1-Side Chain Variations

| Side Chain Name | Chemical Structure | General Synthetic Approach | Citation(s) |

| 1-(2-diethylaminoethyl) | -CH₂CH₂N(CH₂CH₃)₂ | N-alkylation of indole with 2-chloro-N,N-diethylethanamine | |

| 1-(bis(2-diethylaminoethyl)amino) | -N(CH₂CH₂N(CH₂CH₃)₂)₂ | N-amination/alkylation of a 1-aminoindole (B1208307) precursor or related multi-step synthesis | ontosight.ai |

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, one-pot operation from three or more starting materials. nih.gov These reactions are highly efficient and sustainable, making them ideal for generating libraries of diverse compounds. nih.gov

Several MCR strategies have been developed for the synthesis of the indole scaffold and its derivatives. An innovative two-step MCR approach facilitates the de novo assembly of the indole core itself. rug.nl This method involves an initial Ugi four-component reaction between substituted anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and various isocyanides. The resulting adduct undergoes a subsequent acid-induced cyclization to yield multi-substituted indole-2-carboxamide derivatives. rug.nl This process is notable for its mild conditions, use of ethanol (B145695) as a solvent, and avoidance of metal catalysts. rug.nl

Other MCRs focus on functionalizing a pre-existing indole ring. For example, a reaction involving an indole, formaldehyde, and an amino hydrochloride can rapidly assemble indole-fused seven-membered heterocycles like oxadiazepines. nih.govrsc.orgresearchgate.net By adding sodium thiosulphate to the reaction, the pathway can be diverted to produce indole-fused thiadiazepines instead. nih.govrsc.orgresearchgate.net These reactions showcase the modularity of MCRs in building complex heterocyclic systems fused to the indole core. rsc.org

Table 3: Overview of Multi-Component Reactions for Indole Synthesis and Functionalization

| MCR Type | Key Components | Product Type | Key Features | Citation(s) |

| Ugi-based Indole Assembly | Substituted aniline, glyoxal dimethyl acetal, formic acid, isocyanide | Multi-substituted indole-2-carboxamides | De novo assembly of indole core, mild conditions, metal-free | rug.nl |

| Indole-fused Heterocycle Assembly | Indole, formaldehyde, amino hydrochloride | Indole-fused oxadiazepines | Modular assembly, mild reaction conditions, broad substrate scope | nih.govrsc.orgresearchgate.net |

| Tetrahydrocarboline Assembly | 2- or 3-substituted indoles, formaldehyde, amine hydrochlorides | γ- or β-tetrahydrocarbolines | Modular assembly of complex alkaloids, one-pot reaction | nih.gov |

Chemical Reactivity and Mechanistic Studies of the 1 2 Diethylaminoethyl Indole Scaffold

Electrophilic Substitution Reactions of the Indole (B1671886) Nucleus in 1-(2-diethylaminoethyl)indole

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of this attack is a critical aspect of its reactivity.

Electrophilic substitution on the indole nucleus overwhelmingly favors the C-3 position. ic.ac.ukstackexchange.com This preference is attributed to the stability of the cationic intermediate, known as the Wheland intermediate or σ-complex. When an electrophile attacks the C-3 position, the positive charge can be delocalized over the nitrogen atom and the C-2 position without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com This results in a more stable intermediate compared to attack at the C-2 position, which would disrupt the benzene ring's aromatic sextet. ic.ac.ukstackexchange.com

The kinetics of the reaction, therefore, favor the pathway with the lowest activation energy, which corresponds to the formation of the most stable intermediate. ic.ac.uk Consequently, the C-3 substituted product is the kinetically controlled and predominant product. imperial.ac.uk Computational studies have corroborated these findings, showing the relative free energy of the 3-substituted intermediate to be significantly lower than that of the 2-substituted or 1-substituted intermediates. ic.ac.uk

Table 1: Regioselectivity in Electrophilic Substitution of Indoles

| Position of Attack | Stability of Intermediate | Aromaticity of Benzene Ring | Predominant Product |

|---|---|---|---|

| C-3 | High (charge delocalized to N) | Maintained stackexchange.com | Yes (Kinetic Product) imperial.ac.uk |

This interactive table summarizes the factors governing the regioselectivity of electrophilic attack on the indole nucleus.

The presence of the 1-(2-diethylaminoethyl) group at the N1 position significantly influences the reactivity of the indole nucleus. N-alkylation generally increases the electron density of the indole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted indole. However, the nature of the N1-substituent can also introduce steric and electronic effects that modulate this reactivity. mdpi.com

While an N1-alkyl group enhances reactivity, the basic nitrogen atom in the diethylaminoethyl side chain can be protonated under acidic reaction conditions. This protonation would transform the side chain into an electron-withdrawing group (-CH₂CH₂N⁺HEt₂), which would decrease the nucleophilicity of the indole ring and slow down the rate of electrophilic substitution. Therefore, the pH of the reaction medium is a critical parameter.

Studies on various N-substituted indoles have shown that the substituent can direct the course of reactions. nih.govresearchgate.net For instance, in certain metal-catalyzed reactions, the N-substituent can play a crucial role in the regioselectivity of C-H functionalization. nih.govrsc.org While N1-substitution can sometimes lead to decreased activity in specific biological contexts by preventing the formation of certain radical species, its role in electrophilic substitution is primarily to modulate the electron density of the pyrrole (B145914) ring. nih.gov

Reactions Involving the Diethylaminoethyl Side Chain

The tertiary amine of the diethylaminoethyl group provides a reactive site independent of the indole nucleus.

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophile and a base. It readily reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. This quaternization reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium group. This transformation significantly alters the solubility and electronic properties of the molecule.

Table 2: Example Quaternization Reaction

| Reactant | Reagent | Product |

|---|

This interactive table illustrates a typical quaternization reaction of the side chain.

The C-N bonds within the diethylaminoethyl side chain are generally stable. However, cleavage of the N1-C(ethyl) bond can be achieved under specific catalytic or oxidative conditions. For example, some iron-catalyzed reactions can lead to N1-C2 bond cleavage within the indole ring itself, suggesting that the bonds connected to the indole nitrogen can be susceptible under certain conditions. acs.org Derivatization often focuses on the terminal amine, as seen in quaternization, but more complex transformations can be designed to modify the ethyl linker, although this is less common than reactions at the indole C-3 position or the terminal amine.

Oxidation and Reduction Chemistry of 1-(2-diethylaminoethyl)indole

The 1-(2-diethylaminoethyl)indole molecule has multiple sites that can undergo oxidation or reduction.

Electrochemical studies on the parent indole molecule show that it can be oxidized, typically in a one-electron step at low pH, to form a radical cation which can then dimerize or trimerize. researchgate.net The presence of the N1-substituent in 1-(2-diethylaminoethyl)indole would influence the oxidation potential. The electron-donating nature of the alkyl group would likely make the molecule easier to oxidize compared to unsubstituted indole. The oxidation can lead to the formation of various products, including oxindoles or ring-opened derivatives, depending on the oxidant and reaction conditions. mdpi.com

The indole ring itself is relatively resistant to catalytic hydrogenation under standard conditions that would, for example, reduce a simple alkene. However, under more forcing conditions or with specific catalysts, the pyrrole part of the indole ring can be reduced to form an indoline (B122111) derivative. The fused benzene ring requires more vigorous conditions for reduction. The diethylaminoethyl side chain is generally inert to typical catalytic hydrogenation conditions used for aromatic systems.

Metal-Catalyzed Transformations of 1-(2-diethylaminoethyl)indole Derivatives

While specific literature on the metal-catalyzed transformations of 1-(2-diethylaminoethyl)indole is not extensively documented, the reactivity of this scaffold can be inferred from studies on analogous N-substituted indoles. The tertiary amine functionality in the 1-(2-diethylaminoethyl) group is poised to act as a chelating directing group, guiding the metal catalyst to specific positions on the indole ring, thereby enabling regioselective C-H functionalization.

Palladium-Catalyzed Reactions:

Palladium catalysis is a powerful tool for the functionalization of indoles. rsc.orgnih.gov In the context of 1-(2-diethylaminoethyl)indole, the diethylamino group is expected to direct C-H activation to the C2 position of the indole nucleus. This is analogous to the observed reactivity of other N-substituted indoles bearing a Lewis basic group. For instance, N-(2-pyridylmethyl) and N-pivaloyl protected indoles have shown selective C2-arylation and alkenylation. nih.gov

A plausible transformation for 1-(2-diethylaminoethyl)indole derivatives would be a palladium-catalyzed alkenylation, as depicted in the following hypothetical reaction scheme.

The reaction conditions for such a transformation would likely involve a palladium(II) salt, such as Pd(OAc)₂, an oxidant to regenerate the active catalyst, and a suitable solvent. The specific conditions would influence the efficiency and selectivity of the reaction.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are well-known for their ability to catalyze C-H activation and annulation reactions. nih.govrsc.org For 1-(2-diethylaminoethyl)indole, a rhodium catalyst could facilitate annulation reactions with alkynes or alkenes, leading to the formation of polycyclic indole derivatives. The directing effect of the diethylaminoethyl group would again be crucial in controlling the regioselectivity of the initial C-H activation step. For instance, rhodium-catalyzed annulation of N-iminoindoles with acrylates has been shown to proceed with high regioselectivity. researchgate.net

Copper-Catalyzed Reactions:

Copper-catalyzed reactions offer a cost-effective alternative for indole functionalization. The 1-(2-diethylaminoethyl)indole scaffold could potentially undergo copper-catalyzed C-H amination or arylation reactions. The chelation of the copper catalyst to the diethylamino group would likely direct the functionalization to the C2 or C7 position of the indole ring, depending on the reaction conditions and the specific copper catalyst employed.

The following table summarizes the expected metal-catalyzed transformations for the 1-(2-diethylaminoethyl)indole scaffold based on analogous systems.

| Catalyst System | Expected Transformation | Probable Site of Functionalization | Analogous System |

| Pd(OAc)₂ / Oxidant | Alkenylation / Arylation | C2 | N-(2-pyridylmethyl)indole nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | Annulation with Alkynes | C2/C7 | N-iminoindole researchgate.net |

| Cu(OAc)₂ / Ligand | Amination / Arylation | C2/C7 | General N-substituted indoles |

Detailed Reaction Mechanism Elucidation for 1-(2-diethylaminoethyl)indole Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For the 1-(2-diethylaminoethyl)indole scaffold, the mechanism of metal-catalyzed C-H functionalization is expected to proceed via a pathway involving chelation-assisted C-H activation.

Mechanism of Palladium-Catalyzed C2-Functionalization:

A plausible catalytic cycle for the palladium-catalyzed C2-alkenylation of a 1-(2-diethylaminoethyl)indole derivative is illustrated below.

Chelation: The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the nitrogen atom of the diethylaminoethyl side chain, forming a five-membered palladacycle intermediate. This chelation brings the metal center in close proximity to the C2-H bond of the indole ring.

C-H Activation: The key step is the concerted metalation-deprotonation (CMD) or an oxidative addition pathway, where the C2-H bond is cleaved to form a new palladium-carbon bond. This step is facilitated by the directing group, which lowers the activation energy for the C-H bond cleavage.

Migratory Insertion: The coordinated alkene then undergoes migratory insertion into the palladium-carbon bond, forming a new carbon-carbon bond and a seven-membered palladacycle intermediate.

β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination from the alkyl-palladium intermediate, followed by reductive elimination, releases the C2-alkenylated indole product and regenerates a palladium(0) species.

Reoxidation: The palladium(0) is then reoxidized to the active palladium(II) state by an oxidant present in the reaction mixture, completing the catalytic cycle.

Mechanistic Considerations for Rhodium and Copper Catalysis:

Similar mechanistic principles apply to rhodium- and copper-catalyzed transformations. In rhodium-catalyzed annulations, the initial C-H activation would be followed by coordination and insertion of the coupling partner (e.g., an alkyne), leading to the construction of a new ring system. For copper-catalyzed reactions, the mechanism might involve a single-electron transfer (SET) process or a concerted pathway, depending on the specific reaction. The directing effect of the diethylaminoethyl group would remain a key factor in determining the regiochemical outcome in all cases.

The following table outlines the key mechanistic steps anticipated in the metal-catalyzed transformations of the 1-(2-diethylaminoethyl)indole scaffold.

| Catalytic System | Key Mechanistic Steps | Role of the 1-(2-diethylaminoethyl) Group |

| Palladium | Chelation, C-H Activation (CMD), Migratory Insertion, Reductive Elimination | Directing group for C2-H activation |

| Rhodium | C-H Activation, Annulation/Cyclization | Directing group for regioselective C-H activation |

| Copper | Chelation, SET or Concerted C-X Bond Formation | Directing group, ligand for the metal center |

Structure Activity Relationship Sar Investigations of 1 2 Diethylaminoethyl Indole Analogues

Design Principles for Modifying 1-(2-diethylaminoethyl)indole

The modification of the 1-(2-diethylaminoethyl)indole scaffold is guided by established principles of medicinal chemistry, focusing on enhancing interactions with biological targets. The indole (B1671886) ring itself, a privileged scaffold in drug discovery, offers multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties. The N-H group of the indole ring can participate in hydrogen bonding with biological macromolecules like proteins and nucleic acids, influencing biological activity. nih.gov

Key design strategies often involve:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of specific electronic or steric features.

Conformational Restriction: Introducing rigid elements or ring systems to lock the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding.

Scaffold Hopping: Replacing the indole core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Modulation of Physicochemical Properties: Altering lipophilicity, polarity, and pKa through substitutions to improve pharmacokinetic profiles. For instance, halogenation is known to increase lipophilicity, which can impact cell permeability and target engagement. nih.gov

Impact of Indole Ring Substitutions on In Vitro Biological Target Interactions

Substitutions on the indole ring of 1-(2-diethylaminoethyl)indole analogues can profoundly influence their interaction with biological targets. The position, nature, and size of the substituent can alter the molecule's electronic distribution, hydrophobicity, and steric profile, thereby affecting its binding affinity and selectivity.

Halogenation is a common strategy in drug design to enhance biological activity. The introduction of halogen atoms (F, Cl, Br, I) to the indole ring can lead to more potent compounds. This is often attributed to the ability of halogens to form halogen bonds, which are specific non-covalent interactions with protein targets. nih.gov Furthermore, halogenation can influence the molecule's metabolic stability and ability to cross cell membranes. For example, in the development of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, the addition of halogen atoms to the meta position of an aromatic ring attached to a core structure led to a significant improvement in inhibitor potency. nih.gov

Aromatic substitutions, such as the introduction of phenyl or other aryl groups, can provide additional binding interactions, such as pi-stacking, with aromatic amino acid residues in the target's binding site. The position of these substitutions is crucial; for instance, studies on celastrol-indole derivatives have shown that substitution at the C-5 position of the indole ring generally enhances anti-tumor activity more than substitution at the C-6 position. nih.gov

Table 1: Effect of Indole Ring Substitutions on Biological Activity

| Compound | Indole Ring Substitution | Observed Effect on Activity |

| Analogue A | 5-Fluoro | Increased Potency |

| Analogue B | 5-Chloro | Significantly Increased Potency |

| Analogue C | 5-Bromo | Increased Potency |

| Analogue D | 6-Phenyl | Enhanced Binding Affinity |

| Analogue E | 7-Chloro | Reduced Activity |

This table is a generalized representation based on common findings in indole SAR studies and is for illustrative purposes.

The introduction of alkyl and hydroxyl groups on the indole ring can also modulate biological activity. Alkyl groups, being lipophilic, can enhance binding through hydrophobic interactions within the target's binding pocket. The size and branching of the alkyl group are critical, as bulky groups can cause steric hindrance, leading to a decrease in activity.

Hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with the biological target. The position of the hydroxyl group is paramount. For example, in certain contexts, a hydroxyl group at the 5-position of the indole ring has been shown to be important for activity, likely due to its ability to form a key hydrogen bond with the target protein.

Influence of Side Chain Modifications on In Vitro Molecular Recognition

The 1-(2-diethylaminoethyl) side chain is a critical component of the molecule, significantly influencing its interaction with biological targets. Modifications to this side chain, including its length, branching, and the nature of the amino group, can have a dramatic impact on molecular recognition and biological activity.

The length of the alkyl chain connecting the indole nitrogen to the amino group is a key determinant of activity. Studies on cannabimimetic indoles have demonstrated that an optimal alkyl chain length is required for high-affinity binding to cannabinoid receptors. nih.gov An alkyl chain of three to six carbons was found to be sufficient for high-affinity binding, while a longer chain (heptyl) resulted in a dramatic decrease in binding at both CB1 and CB2 receptors. nih.gov This suggests that the side chain must position the terminal amino group in a specific region of the binding pocket to achieve optimal interaction.

Branching of the alkyl chain can also influence activity by altering the conformation and steric bulk of the side chain. In some cases, branching may lead to a more favorable binding conformation, while in others, it may introduce steric clashes that reduce affinity.

The nature of the amino group at the terminus of the side chain is crucial for its interaction with the biological target, often forming ionic or hydrogen bonding interactions. The basicity of the amine, which is influenced by its substitution pattern (primary, secondary, or tertiary), can affect the strength of these interactions.

In the case of 1-(2-diethylaminoethyl)indole, the tertiary diethylamino group provides a specific steric and electronic profile. Replacing this with other amino groups can significantly alter activity. For instance, replacing the diethylamino group with a smaller dimethylamino group or a larger dipropylamino group would alter the steric bulk and potentially the fit within the binding pocket. The introduction of cyclic amines, such as piperidine (B6355638) or morpholine (B109124), can also lead to different binding affinities and selectivities by introducing conformational constraints and altering polarity. For example, in a study of certain anti-proliferative indole derivatives, the introduction of a methylpiperazine group significantly increased activity, whereas a morpholine structure did not have an obvious effect. nih.gov

Table 2: Impact of Side Chain Modifications on Receptor Binding Affinity

| Side Chain Modification | Alkyl Chain Length | Amino Moiety | Relative Binding Affinity |

| N,N-dimethylaminoethyl | 2 carbons | Tertiary (Dimethyl) | Moderate |

| N,N-diethylaminoethyl | 2 carbons | Tertiary (Diethyl) | High |

| N,N-dipropylaminoethyl | 2 carbons | Tertiary (Dipropyl) | Low |

| Aminoethyl | 2 carbons | Primary | Variable |

| N-ethylaminoethyl | 2 carbons | Secondary | Variable |

| N,N-diethylaminopropyl | 3 carbons | Tertiary (Diethyl) | High |

| N,N-diethylaminobutyl | 4 carbons | Tertiary (Diethyl) | Moderate-High |

| N,N-diethylaminopentyl | 5 carbons | Tertiary (Diethyl) | Moderate |

| N,N-diethylaminohexyl | 6 carbons | Tertiary (Diethyl) | Low |

This table is a generalized representation based on SAR trends observed in related indole compounds and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(2-diethylaminoethyl)indole Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole derivatives, including those related to 1-(2-diethylaminoethyl)indole, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological effects and in designing new, more potent analogues. nih.govnih.govmdpi.com

A QSAR model is typically expressed as an equation that relates biological activity (e.g., IC₅₀ or EC₅₀ values) to one or more molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules.

Several classes of molecular descriptors have been successfully employed in the QSAR modeling of indole derivatives:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, in the QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors, electrostatic fields were found to contribute significantly to the interaction between the inhibitors and the enzymes. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and steric hindrance parameters. The steric properties of substituents on the indole ring can greatly influence receptor binding and biological activity. nih.govnih.gov

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by the partition coefficient (logP), is a crucial factor in its pharmacokinetic and pharmacodynamic profile. Hydrophobic interactions are often key to the binding of indole derivatives to their biological targets. nih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape.

The development of a robust QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. This set is typically divided into a training set for model development and a test set for external validation. nih.govmdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to select the most relevant descriptors and build the QSAR equation.

Model Validation: The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the test set. nih.gov

For example, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors led to the development of a model that was subsequently used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-diones, with one of the predicted compounds showing inhibitory activity in vitro. nih.govmdpi.comresearchgate.net This demonstrates the potential of QSAR to identify novel active scaffolds.

While a specific QSAR model for 1-(2-diethylaminoethyl)indole analogues is not extensively reported in the literature, the principles from studies on other indole derivatives can be applied. For instance, a hypothetical QSAR study on a series of 1-(2-diethylaminoethyl)indole analogues with varying substituents on the indole ring could elucidate the following:

The optimal electronic properties (e.g., electron-donating or electron-withdrawing) of substituents at different positions of the indole nucleus.

The impact of the size and shape of these substituents on activity.

The role of the hydrophobicity of the entire molecule or specific regions in receptor interaction.

The insights gained from such a QSAR model would be invaluable for the rational design of new 1-(2-diethylaminoethyl)indole derivatives with enhanced potency and selectivity for a specific biological target.

The table below illustrates a hypothetical data set for a QSAR study of 1-(2-diethylaminoethyl)indole analogues, showcasing the type of data required.

Table 1: Hypothetical Data for a QSAR Study of 1-(2-diethylaminoethyl)indole Analogues

| Compound ID | Substitution (R) | Biological Activity (IC₅₀, µM) | logP | Molecular Weight |

| 1 | H | 5.2 | 3.1 | 216.33 |

| 2 | 5-OCH₃ | 2.8 | 3.0 | 246.36 |

| 3 | 5-Cl | 4.1 | 3.8 | 250.78 |

| 4 | 5-NO₂ | 8.5 | 3.2 | 261.33 |

| 5 | 6-F | 3.5 | 3.3 | 234.32 |

Mechanistic Insights into Molecular Interactions of 1 2 Diethylaminoethyl Indole at a Biochemical Level

Biochemical and Biophysical Studies of 1-(2-diethylaminoethyl)indole with Defined Biological Targets (in vitro)

No specific in vitro studies detailing the biochemical and biophysical interactions of 1-(2-diethylaminoethyl)indole with any defined biological targets have been found in the scientific literature.

Enzyme Binding and Inhibition Kinetics (in vitro)

There is no available data on the enzyme binding properties or inhibition kinetics for 1-(2-diethylaminoethyl)indole. While the principles of enzyme kinetics, including competitive and noncompetitive inhibition, are well-established rose-hulman.edunih.govplos.orgjackwestin.com, no studies have applied these to determine parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50) for this specific compound.

Receptor Ligand Binding Affinity and Selectivity (in vitro)

Information regarding the in vitro receptor ligand binding affinity and selectivity of 1-(2-diethylaminoethyl)indole is absent from the scientific literature. Standard methods for determining these properties include saturation and competitive binding assays nih.govoecd.orgoecd.org. However, no such studies have been published for this compound, and therefore, its affinity (e.g., K_d, K_i) and selectivity profile for any receptor remain unknown.

Elucidation of Molecular Recognition Modes

There is no information available regarding the molecular recognition modes of 1-(2-diethylaminoethyl)indole with any protein target.

Crystallographic Studies of Protein-Ligand Complexes

No crystallographic studies of 1-(2-diethylaminoethyl)indole in complex with any protein have been deposited in protein data banks or described in the literature. X-ray crystallography is a primary method for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution, but this has not been performed for the specified compound. researchgate.netnih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

There are no published studies that use Nuclear Magnetic Resonance (NMR) spectroscopy to map the interaction of 1-(2-diethylaminoethyl)indole with a biological target. NMR techniques are powerful for studying protein-ligand interactions in solution, including identifying binding interfaces and characterizing dynamic processes, but they have not been applied to this compound. nih.govspringernature.comnih.govfrontiersin.orgresearchgate.net

Allosteric Modulation and Orthosteric Binding Mechanisms

It is unknown whether 1-(2-diethylaminoethyl)indole acts as an orthosteric or allosteric ligand. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous ligand. wikipedia.orgnih.govaustinpublishinggroup.commdpi.comfrontiersin.org While many indole-containing compounds have been investigated as allosteric modulators for various receptors acs.orgnih.govnih.govresearchgate.net, there is no evidence in the literature to suggest or confirm that 1-(2-diethylaminoethyl)indole functions through an allosteric or orthosteric mechanism.

Investigating the Role of Specific Functional Groups in Mediating Molecular Interactions

The molecular architecture of 1-(2-diethylaminoethyl)indole comprises three distinct functional moieties: the indole (B1671886) nucleus, a connecting ethyl linker, and a terminal diethylamino group. The collective interplay of these components defines the compound's physicochemical characteristics and its capacity for interaction with biological macromolecules. A thorough analysis of the contribution of each functional group is essential to elucidate the compound's biochemical mechanism of action.

The Indole Nucleus: The indole ring, a bicyclic aromatic heterocycle, serves as a fundamental scaffold in a vast array of biologically active molecules. Its inherent aromaticity facilitates several types of non-covalent interactions crucial for molecular recognition processes.

π-π Stacking: The electron-rich π-system of the indole ring can engage in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding sites of proteins. This type of interaction is a significant factor in the stabilization of ligand-receptor complexes.

Cation-π Interactions: The electron-dense face of the indole ring can establish favorable electrostatic interactions with cationic species, including protonated amino acid residues like lysine (B10760008) and arginine, or metal ion cofactors present within a biological target.

Hydrogen Bonding: While the nitrogen atom of the indole ring can function as a hydrogen bond acceptor, its involvement in such interactions is generally diminished when it is substituted, as is the case in 1-(2-diethylaminoethyl)indole.

The Ethyl Linker: The two-carbon ethyl chain that bridges the indole nitrogen and the diethylamino group imparts a degree of conformational flexibility to the molecule. This flexibility is critical as it permits the terminal amino group to adopt an optimal orientation within a binding pocket to establish favorable interactions. The length of this linker is a key determinant of biological activity. Studies on other N-alkylated indole derivatives have demonstrated that the length of the alkyl chain can significantly influence binding affinity. For instance, research on a series of cannabimimetic indoles revealed that an N-1 alkyl chain of at least three carbons was necessary for high-affinity binding to cannabinoid receptors, with optimal binding being observed with a five-carbon chain. This suggests that the ethyl linker in 1-(2-diethylaminoethyl)indole strategically positions the diethylamino moiety at a specific distance from the indole core to enable effective molecular interactions.

The Diethylamino Group: The terminal diethylamino group is a tertiary amine, which is characteristically basic and can exist in a protonated state at physiological pH. This property can profoundly impact the molecule's interactive capabilities:

Hydrogen Bonding: The nitrogen atom of the diethylamino group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. If the amine is protonated, the resulting N-H moiety can function as a hydrogen bond donor.

Hydrophobicity and Solubility: The two ethyl substituents on the nitrogen atom enhance the lipophilicity of this part of the molecule, which can facilitate its interaction with hydrophobic regions of a target. Concurrently, the potential for protonation of the amine increases the molecule's solubility in aqueous environments. This dual characteristic, known as amphipathicity, is often a desirable feature in pharmacologically active compounds.

Synergistic Contributions of Functional Groups

The comprehensive interaction profile of 1-(2-diethylaminoethyl)indole arises from the synergistic contributions of its three primary functional groups. The indole nucleus typically serves as an anchoring element, primarily through hydrophobic and π-stacking forces. The adaptable ethyl linker then allows the basic diethylamino headgroup to probe the local environment of the binding site and engage in specific and high-energy electrostatic or hydrogen bonding interactions. Structure-activity relationship (SAR) studies conducted on a wide variety of indole derivatives have consistently demonstrated that modifications to the N-1 substituent can dramatically alter biological activity, which highlights the pivotal role of this side chain in defining the molecule's interaction profile. In several classes of indole-based compounds, the inclusion of a terminal amino group on the N-1 side chain has been identified as a critical determinant for potent biological activity.

Interactive Data Table: Expected Contributions of Functional Groups to Molecular Interactions

| Functional Group | Potential Types of Interaction | Expected Significance in Binding |

| Indole Nucleus | π-π Stacking, Hydrophobic Interactions, Cation-π Interactions | High (Primary anchor to the binding site) |

| Ethyl Linker | Provides Conformational Flexibility | Moderate to High (Orients the diethylamino group for optimal interaction) |

| Diethylamino Group | Ionic Interactions (if protonated), Hydrogen Bonding, Hydrophobic Interactions | High (Key electrostatic and polar interactions) |

Computational and Theoretical Studies of 1 2 Diethylaminoethyl Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of indole (B1671886) derivatives. researchgate.netresearchgate.net These methods allow for the determination of various molecular properties that govern how a molecule will interact with its environment.

Studies on indole and its derivatives have utilized DFT to analyze parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net For instance, a smaller energy gap suggests higher reactivity.

Furthermore, these calculations can predict the distribution of electron density within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about potential sites for intermolecular interactions. researchgate.net The indole ring itself is an aromatic heterocycle, and its electronic properties can be significantly influenced by substituents. rsc.orgwikipedia.org The diethylaminoethyl group at the 1-position of the indole ring in 1-(2-diethylaminoethyl)indole, for example, would be expected to modulate the electronic distribution and, consequently, the molecule's reactivity.

Theoretical calculations have also been employed to investigate the ground and excited state properties of the indole chromophore. chemrxiv.org Different DFT functionals, such as B3LYP, have been benchmarked to assess their performance in predicting these properties. researchgate.netchemrxiv.orgnih.gov Such studies are crucial for understanding the photophysical behavior of these compounds.

Table 1: Key Parameters from Quantum Chemical Calculations of Indole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions for interactions. researchgate.net |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility and intermolecular interactions. rsc.org |

Molecular Docking Simulations of 1-(2-diethylaminoethyl)indole with Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a biological target, such as a receptor or an enzyme, to identify potential drug candidates. tandfonline.comjetir.org

For indole derivatives, molecular docking studies have been conducted to investigate their binding interactions with various biological targets. For example, indole derivatives have been docked into the active site of enzymes like dihydrofolate reductase (DHFR), a target for anticancer agents. tandfonline.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. tandfonline.com

In the context of 1-(2-diethylaminoethyl)indole, docking simulations could be used to predict its binding affinity and mode of interaction with various receptors and enzymes. The diethylaminoethyl side chain can potentially form ionic or hydrogen bond interactions, while the indole scaffold can engage in hydrophobic and π-stacking interactions.

Table 2: Examples of Targets for Molecular Docking of Indole Derivatives

| Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Cancer | Indole derivatives can bind to the active site, with the number of indole moieties potentially influencing binding affinity. tandfonline.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Indole derivatives have been docked into the active sites of COX-1 and COX-2 to understand their inhibitory activity. nih.gov |

| Janus Kinase 3 (JAK-3) | Cancer, Immunology | Indole-based compounds have shown potential as inhibitors through molecular docking analysis. nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer, Immunology | Docking studies have identified potential allosteric site binders among flavonoids and other compounds. nih.gov |

| DNA Gyrase | Infectious Disease | Indole derivatives have been identified as potential inhibitors through virtual screening and docking. nih.govacs.orgacs.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding events over time. nih.govnih.govchemmethod.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the system evolves.

For a flexible molecule like 1-(2-diethylaminoethyl)indole, MD simulations can be used to explore its conformational landscape. The diethylaminoethyl side chain can adopt various conformations, and MD simulations can help identify the most stable or biologically relevant ones.

When a ligand is bound to a protein, MD simulations can be used to assess the stability of the complex and to study the dynamics of their interaction. nih.govjchemlett.com For instance, MD simulations have been used to investigate the behavior of ligands within the active site of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), revealing how the protein's structure can change to accommodate the ligand. nih.gov Such simulations can also be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking alone. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Indole Derivatives

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dergipark.org.trnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or from the structure of the target receptor. dergipark.org.tr

Once a pharmacophore model is developed, it can be used to screen large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.trnih.gov This approach, known as virtual screening, has been successfully applied to identify novel inhibitors for various targets using indole-based scaffolds. jetir.orgnih.govacs.org

For example, pharmacophore models have been developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of human protein kinase CK2. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com Such a model could be developed for compounds related to 1-(2-diethylaminoethyl)indole to guide the search for new derivatives with desired biological activities.

Table 3: Common Features in Pharmacophore Models for Indole Derivatives

| Pharmacophore Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (A) | An atom that can accept a hydrogen bond. |

| Hydrogen Bond Donor (D) | A group that can donate a hydrogen bond. |

| Hydrophobic (H) | A nonpolar region of the molecule. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons. |

| Positive Ionizable (P) | A group that can carry a positive charge. |

| Negative Ionizable (N) | A group that can carry a negative charge. |

In Silico Prediction of Molecular Descriptors for Compound Design (e.g., shape, electronic properties, lipophilicity indices)

In silico methods are widely used to predict a variety of molecular descriptors that are crucial for drug design. nih.govnih.gov These descriptors quantify different aspects of a molecule's structure and properties, including its shape, electronic characteristics, and lipophilicity.

Molecular shape and electronic properties, as discussed in the context of quantum chemical calculations, play a fundamental role in molecular recognition. researchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Computational tools can predict these descriptors for virtual compounds, allowing for the early assessment of their drug-like properties.

For 1-(2-diethylaminoethyl)indole, the prediction of these descriptors would be essential in the design of analogs with improved properties. For instance, modifying the substitution pattern on the indole ring or the nature of the amino group could alter the molecule's lipophilicity and electronic properties, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is another important application of in silico methods in the early stages of drug discovery. tandfonline.com

Analytical Techniques for Research on 1 2 Diethylaminoethyl Indole

Spectroscopic Methods for Structural Characterization (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 1-(2-diethylaminoethyl)indole. Each method provides unique information about the compound's atomic composition and connectivity.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for 1-(2-diethylaminoethyl)indole was not found, analysis of the closely related isomer, 3-(2-diethylaminoethyl)indole (N,N-Diethyltryptamine), reveals a molecular ion peak corresponding to its molecular weight. nist.govnist.gov For 1-(2-diethylaminoethyl)indole, the expected molecular ion peak would be at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₂₀N₂. The fragmentation pattern would likely involve cleavage of the diethylaminoethyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of indole (B1671886), the parent compound, displays a characteristic N-H stretching vibration around 3406 cm⁻¹. researchgate.netnist.gov For 1-(2-diethylaminoethyl)indole, this N-H peak would be absent due to the substitution at the nitrogen atom. The spectrum would be characterized by C-H stretching vibrations of the aromatic indole ring and the aliphatic diethylaminoethyl group, as well as C=C stretching vibrations from the aromatic rings. researchgate.net The IR spectrum of 1,2-ethanediamine, N,N-diethyl-, a related amine, shows characteristic C-H and N-H stretching frequencies that can be used for comparison. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. The UV-Vis spectrum of indole exhibits absorption maxima that are characteristic of its electronic structure. researchgate.netnist.gov The substitution at the 1-position of the indole ring with a diethylaminoethyl group is expected to cause a shift in these absorption bands. The impact of solvents on the UV-Vis spectra of indole derivatives has also been studied, revealing shifts in absorbance based on solvent polarity. nih.gov

A summary of the expected spectroscopic data for 1-(2-diethylaminoethyl)indole based on related compounds is presented below:

| Spectroscopic Technique | Expected Observations for 1-(2-diethylaminoethyl)indole |

| ¹H NMR | Signals for aromatic protons of the indole ring, multiplets for CH₂ groups, and a triplet for CH₃ groups of the diethylaminoethyl substituent. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring and the diethylaminoethyl side chain. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₄H₂₀N₂ and a characteristic fragmentation pattern. |

| IR Spectroscopy | Absence of N-H stretching vibration; presence of C-H and C=C stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the substituted indole chromophore. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC)

Chromatographic methods are essential for separating 1-(2-diethylaminoethyl)indole from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of indole derivatives. A specific reverse-phase (RP) HPLC method for the separation of 1-(2-diethylaminoethyl)indole has been developed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid can be used as a substitute for phosphoric acid. sielc.com HPLC methods are also widely used for the simultaneous determination of various indolic compounds in complex samples. nih.govresearchgate.net

Gas Chromatography (GC): Gas chromatography is another powerful technique for the separation and analysis of volatile compounds. The analysis of biologically important indoles by GC has been well-established. nih.gov For GC analysis of 1-(2-diethylaminoethyl)indole, the compound would need to be sufficiently volatile and thermally stable. In some cases, derivatization may be necessary to improve its chromatographic properties. nih.gov The NIST Chemistry WebBook provides GC data for the related compound, 3-(2-diethylaminoethyl)indole. nist.govnist.gov

The following table summarizes the chromatographic techniques used for the analysis of 1-(2-diethylaminoethyl)indole:

| Chromatographic Technique | Application | Key Parameters |

| HPLC | Purity assessment, reaction monitoring, isolation. | Reverse-phase column (e.g., Newcrom R1), mobile phase of acetonitrile/water with an acid modifier. sielc.com |

| GC | Separation and analysis of volatile indole derivatives. | Appropriate column and temperature programming. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystal structure of 1-(2-diethylaminoethyl)indole has been reported in the searched literature, the structures of other substituted indoles have been determined using this technique. mdpi.comresearchgate.netnih.gov The analysis of these structures provides insights into the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing of indole derivatives. mdpi.comnih.gov The structure of stable 2H-isoindoles, which are isomers of indoles, has also been confirmed by X-ray crystallography. rsc.org

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing indole derivatives. nih.govajpaonline.comijarnd.comsaspublishers.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. It is widely used for the metabolic profiling of phytochemicals, including indole derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that couples HPLC with mass spectrometry. It is particularly useful for the analysis of non-volatile or thermally labile compounds and has been applied to the identification of drug degradation products and impurities in pharmaceutical development. ajpaonline.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the direct structural elucidation of compounds separated by HPLC. This technique is a powerful tool for analyzing and characterizing complex chemical mixtures without the need for offline purification. ajpaonline.com

Liquid Chromatography-Infrared (LC-IR): LC-IR combines HPLC with infrared spectroscopy, providing functional group information for the separated components. nih.govijarnd.com

These hyphenated techniques offer enhanced specificity, accuracy, and precision in the analysis of complex samples containing 1-(2-diethylaminoethyl)indole and its related compounds. ajpaonline.com

Future Directions and Emerging Research Avenues for 1 2 Diethylaminoethyl Indole Chemistry

Application of Artificial Intelligence and Machine Learning in Indole (B1671886) Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indole-based compounds. mdpi.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties. mdpi.comsmu.edu

Key Applications of AI/ML in Indole Chemistry:

| Application Area | Description | Potential Impact on Indole Research |

| Predictive Modeling | AI algorithms can be trained to predict the physicochemical properties, bioactivity, and toxicity of novel indole derivatives based on their molecular structure. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates. | Accelerates the identification of lead compounds with desired therapeutic profiles, such as enhanced efficacy and reduced side effects. nih.gov |

| Generative Models | Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new indole-based molecules with specific desired characteristics. smu.edu These models learn from existing chemical data to generate novel structures that are likely to be active against a particular biological target. | Expands the accessible chemical space for indole derivatives, leading to the discovery of unprecedented molecular architectures with unique biological functions. |

| Retrosynthesis Planning | AI can assist in designing efficient synthetic routes for complex indole compounds. stmjournals.com By analyzing known chemical reactions, these tools can propose step-by-step pathways, identify potential challenges, and suggest alternative strategies. | Streamlines the synthesis process, making it faster, more cost-effective, and accessible to a broader range of researchers. stmjournals.com |

| Drug Repurposing | AI can identify new therapeutic uses for existing indole-containing drugs by analyzing their interaction profiles with a wide range of biological targets. mdpi.com | Unlocks the full therapeutic potential of established drugs, including those based on the 1-(2-diethylaminoethyl)indole scaffold, for new disease indications. |

The application of AI in chemistry is not without its challenges, including the need for high-quality, large-scale datasets and the development of more interpretable models. mdpi.com However, the continued advancement of these technologies holds immense promise for accelerating the pace of discovery in indole chemistry. ajrconline.org

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Initiatives

The synthesis of indole derivatives is a mature field, yet there is a continuous drive to develop more efficient, versatile, and environmentally friendly methods. nih.gov Future research will likely focus on novel synthetic strategies and the principles of green chemistry.

Emerging Trends in Indole Synthesis:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to modifying the indole scaffold, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: This technique utilizes light to drive chemical reactions, often under mild conditions, enabling the synthesis of complex indole structures that are difficult to access through traditional methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability of indole synthesis.

Biocatalysis: The use of enzymes to catalyze key steps in indole synthesis provides a highly selective and environmentally benign alternative to traditional chemical catalysts.

Sustainable Chemistry Initiatives: